Odoratone

Übersicht

Beschreibung

Odoratone, also known as Dehydroodoratol, is an organic compound with the chemical formula C₃₀H₄₈O₄. It is a colorless liquid with a strong aromatic odor. This compound is primarily known for its insecticidal properties and is used in various research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Odoratone is typically synthesized through the acid-catalyzed reaction of olefins with ethanol in the presence of a catalyst. This reaction produces this compound along with some by-products, which need to be separated and purified .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar acid-catalyzed reactions. The process includes steps for the separation and purification of the compound to achieve high purity levels required for research and commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Odoratone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted odoratone's potential as an antiviral agent. In molecular docking simulations, this compound exhibited a high binding affinity to the SARS-CoV-2 main protease, with a binding energy score of -11.57 kcal/mol, indicating its potential effectiveness as an inhibitor compared to established antiviral drugs .

Table 1: Binding Energy Scores of Compounds Against SARS-CoV-2 Main Protease

| Compound | Binding Energy (kcal/mol) |

|---|---|

| This compound | -11.57 |

| Salimuzzalin | -9.83 |

| Nimbocidin2 | -9.60 |

| NTV (Reference) | -8.42 |

Insecticidal Properties

This compound has demonstrated insecticidal effects against various pests. A study reported that it showed mortality rates on fourth instar larvae of Anopheles stephensi, a mosquito species known for transmitting malaria, with an LC50 value of 16 ppm . This suggests its potential use in developing natural insecticides.

Table 2: Insecticidal Activity of this compound

| Insect Species | LC50 (ppm) |

|---|---|

| Anopheles stephensi | 16 |

| Other tested species | 154 |

Agonistic Effects on Receptors

This compound has been identified as an agonist for several nuclear receptors, including the farnesoid X receptor (FXR) and pregnane X receptor (PXR). These interactions are crucial for regulating metabolic processes and detoxification pathways in humans .

Table 3: Agonistic Effects of this compound on Nuclear Receptors

| Receptor Type | Concentration (μM) | Effect Level |

|---|---|---|

| Farnesoid X Receptor | 10 | Significant |

| Pregnane X Receptor | 10 | Very Significant |

Phytoremediation Potential

This compound's presence in mangrove ecosystems suggests a role in phytoremediation, where plants absorb contaminants from the environment. Studies have shown that compounds like this compound can enhance the resilience of mangroves against pollutants, making them suitable for restoring degraded coastal areas .

Case Study 1: Antiviral Efficacy

A detailed study conducted on the efficacy of this compound against SARS-CoV-2 involved molecular dynamics simulations over 100 ns, confirming its strong binding affinity and potential as a therapeutic candidate against COVID-19 . The findings suggest further investigation into its clinical applications.

Case Study 2: Insecticidal Activity Assessment

Research assessing the insecticidal properties of this compound involved field trials where it was applied to mosquito populations. Results indicated significant reductions in larval populations, supporting its use as a biopesticide in vector control programs .

Wirkmechanismus

Odoratone exerts its effects primarily through its insecticidal activity. It targets the nervous system of insects, leading to paralysis and death. The compound interacts with specific molecular targets and pathways involved in neurotransmission, disrupting normal physiological functions in insects .

Vergleich Mit ähnlichen Verbindungen

Odoratone is unique compared to other similar compounds due to its specific chemical structure and insecticidal properties. Similar compounds include:

Odoratol: A tetracyclic triterpene triol with similar insecticidal activities.

Iso-odoratol: Another related compound with comparable properties .

This compound stands out due to its strong aromatic odor and specific applications in insecticidal research.

Biologische Aktivität

Odoratone, also known as dehydroodoratol, is a compound derived from the Meliaceae family, particularly noted for its insecticidal properties. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy against various pests, and potential applications in agriculture and medicine.

Chemical Structure and Properties

This compound is classified as a phragmalin-type limonoid. Its structure features a unique arrangement of carbon atoms that contributes to its biological activity. The compound's insecticidal properties are primarily attributed to its ability to disrupt the physiological processes of target organisms.

This compound exhibits significant insecticidal activity, primarily through neurotoxic effects and disruption of hormonal systems in insects. It has been shown to affect the growth and development of various pest species by acting as an antifeedant and growth regulator.

Efficacy Studies

Research indicates that this compound has an LC50 (lethal concentration for 50% of the population) value of approximately 154 ppm. This suggests that it is effective at relatively low concentrations compared to synthetic insecticides, making it a potential candidate for integrated pest management strategies .

| Compound | Source | Target Insect | Activity | LC50 (ppm) |

|---|---|---|---|---|

| This compound | Entandrophragma candollei | Various insects | Insecticidal | 154 |

Case Studies on Biological Activity

Several studies have highlighted the effectiveness of this compound in controlling pest populations:

- Study on Antifeedant Activity : A study demonstrated that this compound significantly reduced feeding in larvae of Spodoptera litura, indicating its potential as a natural insect repellent .

- Growth Regulation : Another research effort focused on the growth-inhibitory effects of this compound on Helicoverpa armigera, showing a marked decrease in larval weight and development time when exposed to the compound .

Broader Biological Effects

Beyond its insecticidal properties, preliminary studies suggest that this compound may possess additional biological activities:

- Antimicrobial Properties : Some limonoids from the same family have demonstrated antimicrobial effects against various pathogens, indicating potential for broader applications in health and agriculture .

- Cytotoxic Effects : Similar compounds have shown cytotoxic activity against cancer cell lines, suggesting that further research into this compound's anticancer potential could be warranted .

Research Findings Summary

The following table summarizes key findings from recent studies on this compound:

Eigenschaften

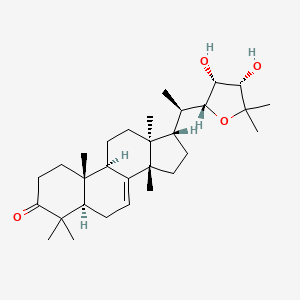

IUPAC Name |

(5R,9R,10R,13S,14S,17S)-17-[(1R)-1-[(2R,3R,4S)-3,4-dihydroxy-5,5-dimethyloxolan-2-yl]ethyl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17(24-23(32)25(33)27(4,5)34-24)18-11-15-30(8)20-9-10-21-26(2,3)22(31)13-14-28(21,6)19(20)12-16-29(18,30)7/h9,17-19,21,23-25,32-33H,10-16H2,1-8H3/t17-,18+,19+,21+,23+,24-,25+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEUBDDZMCFHNJ-BZXSMNKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)C5C(C(C(O5)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)[C@@H]5[C@@H]([C@@H](C(O5)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019941 | |

| Record name | Odoratone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16962-90-6 | |

| Record name | Odoratone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.